

An In-depth Technical Guide to Isothiazole Nomenclature and IUPAC Naming Conventions

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for **isothiazole**, a pivotal heterocyclic compound in medicinal chemistry and drug development. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application by researchers, scientists, and professionals in the field.

Core Principles of Isothiazole Nomenclature

Isothiazole, a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom in adjacent positions, has the preferred IUPAC name 1,2-thiazole.[1] The numbering of the **isothiazole** ring is fundamental to its nomenclature and begins at the sulfur atom, proceeding towards the nitrogen atom.

The naming of substituted **isothiazole**s follows the systematic rules of IUPAC nomenclature for heterocyclic compounds. The core principles involve:

- Identifying the Parent Heterocycle: The **isothiazole** ring serves as the parent structure.
- Numbering the Ring: The ring is numbered starting from the sulfur atom as position 1, with the nitrogen atom at position 2.



- Identifying and Locating Substituents: All substituents attached to the carbon atoms of the ring are identified and their positions are indicated by the corresponding number.
- Prioritizing Functional Groups: When multiple functional groups are present, the principal functional group is determined based on IUPAC priority rules. This principal group defines the suffix of the name, while other groups are cited as prefixes in alphabetical order.
- Fusion with Other Rings: When fused with other ring systems, such as a benzene ring,
 specific nomenclature rules for fused heterocyclic systems apply.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize key quantitative data for **isothiazole** and its derivatives, providing a valuable resource for characterization and comparison.

Table 1: Physical Properties of Isothiazole

Property	Value
Molecular Formula	C ₃ H ₃ NS
Molar Mass	85.13 g/mol
Boiling Point	114 °C
CAS Number	288-16-4

Table 2: Spectroscopic Data for Selected Isothiazole Derivatives



Compound Name	Structure	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)
Isothiazole	Isothiazole	8.54 (H3), 7.26 (H4), 8.72 (H5)	157.1 (C3), 123.1 (C4), 148.5 (C5)	3100 (C-H), 1540, 1400 (C=C, C=N)
Isothiazole-4- carboxylic acid	Isothiazole-4- carboxylic acid	8.90 (s, 1H), 9.35 (s, 1H)	163.5, 156.0, 137.9, 128.1	3100-2500 (O- H), 1700 (C=O)
3- Aminoisothiazole	3- Aminoisothiazole	6.2 (s, 2H, NH ₂), 7.0 (d, 1H), 8.4 (d, 1H)	Not readily available	3400, 3300 (N- H), 1630 (N-H bend)
5- Methylisothiazole	5- Methylisothiazole	2.5 (s, 3H), 7.1 (s, 1H), 8.4 (s, 1H)	Not readily available	2920 (C-H)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of **isothiazole** derivatives.

General Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a common method for the synthesis of 3,5-disubstituted **isothiazole**s from β -ketodithioesters.

Materials:

- β-ketodithioester derivative
- Ammonium acetate (NH₄OAc)
- Ethanol
- Water

Procedure:



- A mixture of the appropriate β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) is taken in a round-bottom flask.
- Ethanol (5 mL) and water (1 mL) are added to the flask.
- The reaction mixture is stirred and heated to reflux for 4-6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 3,5-disubstituted **isothiazole**.

Spectroscopic Characterization

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 400 MHz)
- Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two)
- Mass Spectrometer (e.g., Agilent GC-MS)

Sample Preparation and Analysis:

- NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- FTIR Spectroscopy: Solid samples are analyzed as KBr pellets, while liquid samples are analyzed as thin films between NaCl plates. Spectra are recorded in the range of 4000-400 cm⁻¹.

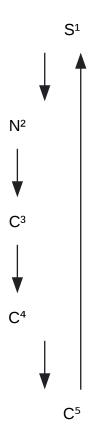


Mass Spectrometry: Mass spectra are obtained using electron impact (EI) ionization. The
molecular ion peak and major fragmentation patterns are analyzed to confirm the molecular
weight and structure of the compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to **isothiazole**.

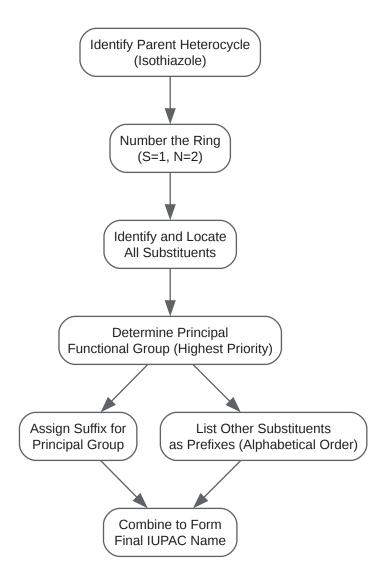
Isothiazole Ring Structure and Numbering



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Isothiazole Ring Structure and Numbering

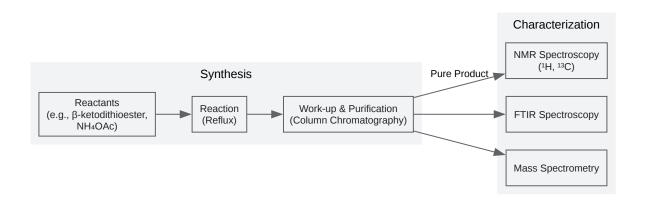




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IUPAC Naming Convention Workflow

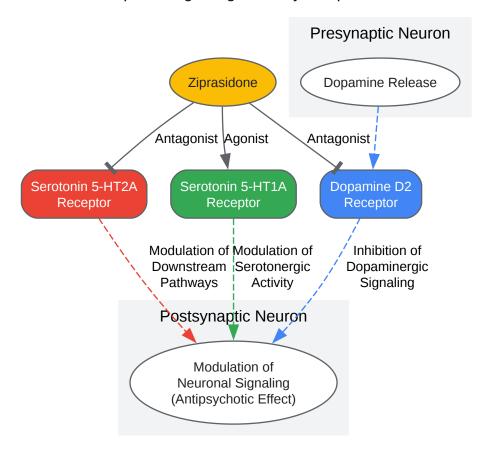




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General Experimental Workflow

Simplified Signaling Pathway of Ziprasidone





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References

- 1. What is the mechanism of Perospirone? [synapse.patsnap.com]
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